Methyl 2-methoxy-6-nitrobenzoate
Overview
Description
“Methyl 2-methoxy-6-nitrobenzoate” is a chemical compound with the CAS Number: 77901-52-1 . It has a molecular weight of 211.17 and its linear formula is C9H9NO5 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methoxy-6-nitrobenzoate” is represented by the linear formula C9H9NO5 . It has a molecular weight of 211.18 .Physical And Chemical Properties Analysis
“Methyl 2-methoxy-6-nitrobenzoate” is a solid at room temperature . It is sealed in dry storage at room temperature .Scientific Research Applications
Application in Cancer Chemotherapy
- Scientific Field: Medical Science, specifically Cancer Chemotherapy .
- Summary of Application: Methyl 2-methoxy-6-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Methods of Application: The production of 5-methyl-2-nitrobenzoic acid is achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .
- Results or Outcomes: The development of this process has led to a more economic, green nitration process for the synthesis of the 5-methyl-2-nitro-benzoic acid .
Application in Organic Synthesis
- Scientific Field: Organic Chemistry .
- Summary of Application: Methyl 2-methoxy-6-nitrobenzoate may be used in the preparation of substituted nitrostyrene benzoic acids, via reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The outcomes of these reactions are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methoxy-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPBKXTVWMPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506017 | |
Record name | Methyl 2-methoxy-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-nitrobenzoate | |
CAS RN |
77901-52-1 | |
Record name | Methyl 2-methoxy-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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